

Application Notes and Protocols for NO-711ME in Brain Slice Electrophysiology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NO-711ME

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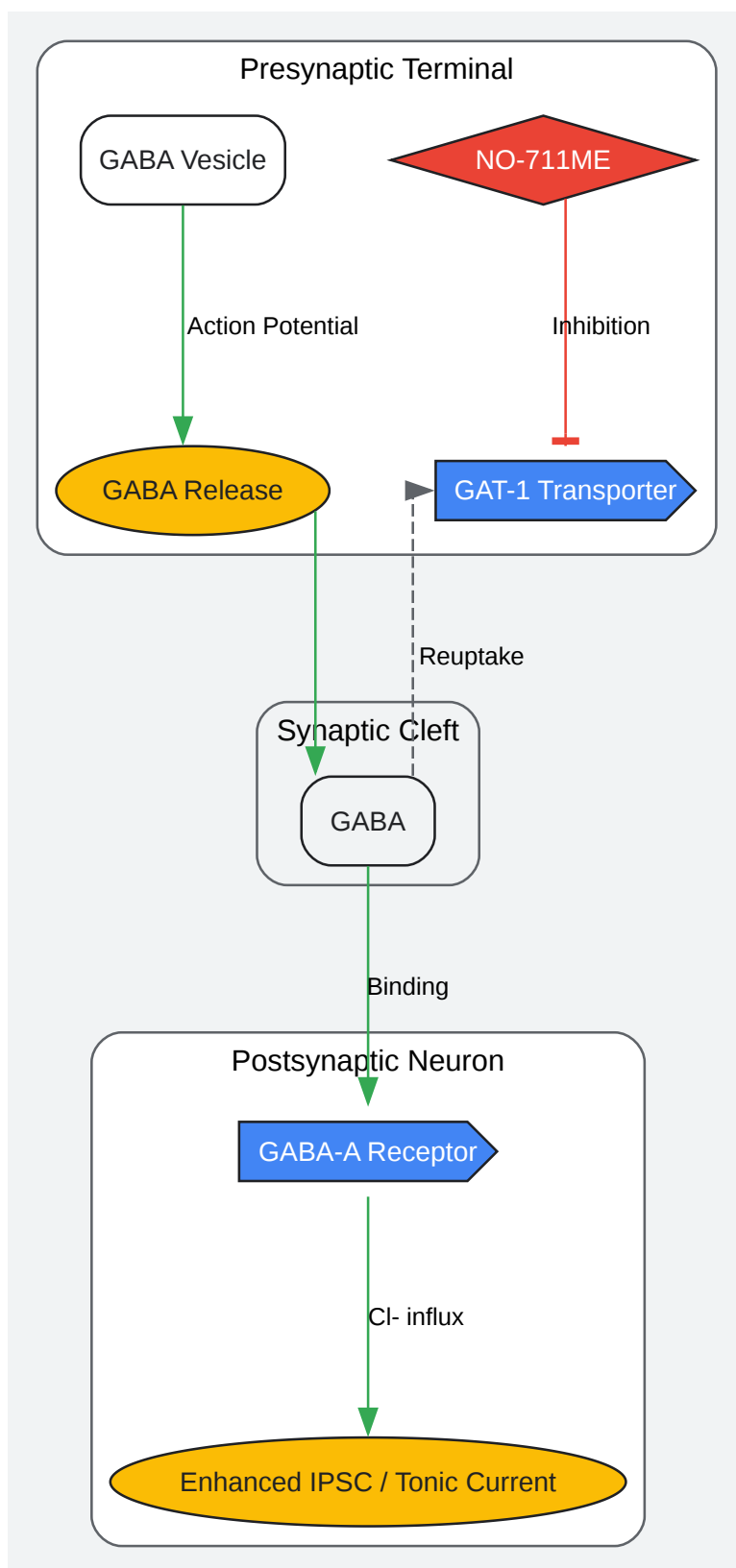
For Researchers, Scientists, and Drug Development Professionals

Introduction

NO-711ME is a potent and selective inhibitor of the GABA transporter 1 (GAT-1). In the central nervous system, GAT-1 is crucial for the reuptake of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from the synaptic cleft into presynaptic terminals and surrounding glial cells. By blocking GAT-1, **NO-711ME** increases the extracellular concentration and prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. These application notes provide detailed protocols and quantitative data for the use of **NO-711ME** in acute brain slice electrophysiology, a key technique for studying synaptic function and neuronal circuitry.

Mechanism of Action

NO-711ME competitively inhibits the GAT-1 transporter. This blockade of GABA reuptake leads to an accumulation of GABA in the synaptic cleft and extrasynaptic space. The elevated ambient GABA levels result in a potentiation of GABAergic signaling, which can be observed electrophysiologically as changes in inhibitory postsynaptic currents (IPSCs) and tonic inhibitory currents.



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Figure 1: Signaling pathway of GAT-1 inhibition by **NO-711ME**.

Quantitative Data on the Electrophysiological Effects of NO-711ME

The following table summarizes the quantitative effects of **NO-711ME** on GABAergic neurotransmission as determined by brain slice electrophysiology.

Parameter	Species/Brain Region	NO-711ME Concentration	Effect	Reference
IPSC Amplitude	Rat Hippocampus	100 μ M	Reduced to $51 \pm 3\%$ of control	[1]
Tonic GABA Current	Rat Spinal Dorsal Horn	10 μ M	Increased holding current by -37.05 ± 2.36 pA	[2]
IPSC Decay Time Constant	Rat Dentate Gyrus (P13-16)	Not specified	Prolonged	[3]
Tonic GABA Current	Rat Dentate Gyrus (P13-36)	5 μ M	Induced an inward holding current of 20.8 to 27.3 pA	[4]
Tonic GABA Current	Rat Hippocampus	10 μ M	Significantly increased holding current	[5]

Experimental Protocols

Acute Brain Slice Preparation

This protocol is adapted for obtaining viable brain slices from rodents for electrophysiological recordings.

Solutions:

- Slicing Solution (NMDG-based, ice-cold):

- 92 mM NMDG
- 2.5 mM KCl
- 1.25 mM NaH_2PO_4
- 30 mM NaHCO_3
- 20 mM HEPES
- 25 mM Glucose
- 2 mM Thiourea
- 5 mM Na-Ascorbate
- 3 mM Na-Pyruvate
- 0.5 mM CaCl_2
- 10 mM MgSO_4
- Continuously bubble with 95% O_2 / 5% CO_2 (carbogen).
- Artificial Cerebrospinal Fluid (aCSF for recovery and recording):
 - 124 mM NaCl
 - 2.5 mM KCl
 - 1.25 mM NaH_2PO_4
 - 26 mM NaHCO_3
 - 10 mM D-Glucose
 - 2 mM CaCl_2
 - 1 mM MgCl_2

- Continuously bubble with carbogen.

Procedure:

- Anesthetize the animal (e.g., mouse or rat) following approved institutional guidelines.
- Perform transcardial perfusion with ice-cold, carbogenated NMDG slicing solution.
- Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold NMDG slicing solution.
- Mount the brain onto the vibratome stage.
- Cut 300-400 μm thick slices in the ice-cold, carbogenated NMDG slicing solution.
- Transfer the slices to a recovery chamber containing NMDG slicing solution at 32-34°C for 10-15 minutes.
- Transfer the slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour before recording.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of inhibitory postsynaptic currents (IPSCs) from neurons in acute brain slices.

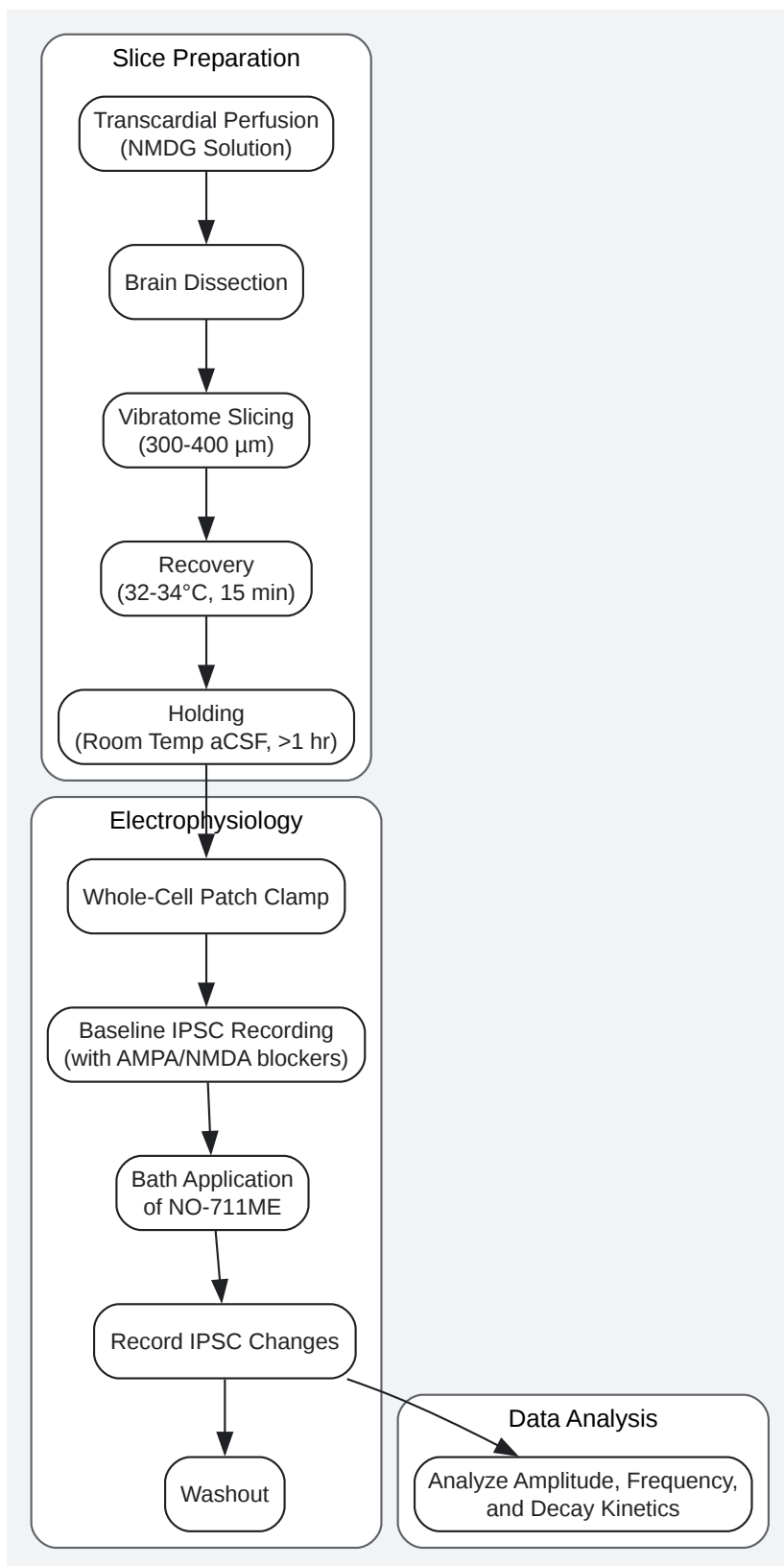
Solutions:

- Recording aCSF: As described above.
- Intracellular Solution (for IPSC recording, Cs-based):
 - 130 mM CsCl
 - 10 mM HEPES
 - 10 mM EGTA
 - 2 mM Mg-ATP

- 0.3 mM Na-GTP
- 5 mM QX-314 (to block voltage-gated sodium channels)
- Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.

Procedure:

- Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.
- Visualize neurons using an upright microscope with DIC optics.
- Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ.
- Fill the pipette with the intracellular solution.
- Approach a neuron and establish a gigaohm seal (>1 GΩ).
- Rupture the membrane to achieve the whole-cell configuration.
- Voltage-clamp the neuron at a holding potential of -70 mV.
- To isolate GABAergic IPSCs, add AMPA/kainate (e.g., 20 μM CNQX) and NMDA (e.g., 50 μM APV) receptor antagonists to the recording aCSF.
- Record baseline spontaneous or evoked IPSCs for at least 5-10 minutes.
- Prepare a stock solution of **NO-711ME** in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in the recording aCSF.
- Bath-apply the **NO-711ME**-containing aCSF to the slice.
- Record the changes in IPSC amplitude, frequency, and decay kinetics.
- After recording, perform a washout by perfusing with the control aCSF.



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Figure 2: Experimental workflow for brain slice electrophysiology with **NO-711ME**.

Data Analysis and Interpretation

The primary effects of **NO-711ME** on inhibitory neurotransmission are an increase in the decay time of IPSCs and an enhancement of tonic inhibition.

- **IPSC Kinetics:** The prolongation of the IPSC decay is due to the increased time GABA remains in the synaptic cleft, allowing for repeated binding to postsynaptic GABA-A receptors. This can be quantified by fitting the decay phase of the IPSCs with one or two exponential functions and comparing the time constants before and after drug application.
- **Tonic Current:** The increase in ambient GABA activates extrasynaptic GABA-A receptors, generating a persistent inhibitory current known as a tonic current. This is observed as a downward shift in the holding current in voltage-clamp recordings. The magnitude of the tonic current can be quantified by measuring the change in the baseline holding current upon application of **NO-711ME**.
- **IPSC Amplitude and Frequency:** The effects of **NO-711ME** on IPSC amplitude and frequency can be more variable. In some cases, a decrease in IPSC amplitude has been observed, potentially due to the desensitization of GABA-A receptors caused by the persistently elevated GABA levels.^[1] Changes in IPSC frequency may indicate a presynaptic site of action, although the primary effect of GAT-1 inhibition is considered to be postsynaptic.

Troubleshooting

- **No effect of **NO-711ME**:**
 - Verify the viability of the brain slices.
 - Ensure the correct concentration of **NO-711ME** is being applied.
 - Check for adequate perfusion of the slice.
 - The expression of GAT-1 can vary between brain regions and developmental stages.
- **Unstable recordings:**
 - Ensure a stable gigohm seal before breaking into the whole-cell configuration.

- Monitor the series resistance throughout the experiment and discard recordings with significant changes.
- Ensure proper oxygenation of the aCSF.

Conclusion

NO-711ME is a valuable pharmacological tool for investigating the role of GAT-1 and the modulation of GABAergic inhibition in the brain. The protocols and data presented here provide a framework for designing and interpreting experiments using **NO-711ME** in brain slice electrophysiology. By carefully controlling experimental conditions and analyzing the resulting electrophysiological data, researchers can gain valuable insights into the mechanisms of inhibitory synaptic transmission and its role in neuronal function and disease.

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- To cite this document: BenchChem. [Application Notes and Protocols for NO-711ME in Brain Slice Electrophysiology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575918#using-no-711me-in-brain-slice-electrophysiology]

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